
N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea (NCPU) is a chemical compound that has been used in a variety of scientific research applications. NCPU is a relatively new compound, and its uses are still being explored. NCPU has been used in a variety of experiments, ranging from biochemical and physiological studies to applications in drug development and drug delivery. NCPU has the potential to be used in a wide range of laboratory experiments, and its advantages and limitations should be taken into consideration.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Potential Drug Applications
Urease is an enzyme that catalyzes the hydrolysis of urea, playing a critical role in various infections and metabolic processes. N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea, by virtue of its structure, may serve as a potent urease inhibitor. Such compounds have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The search for effective urease inhibitors is driven by the need to find alternatives to existing treatments that may have severe side effects or limited efficacy. The incorporation of quinoxaline derivatives and related heterocyclic compounds into drug molecules has shown promise in enhancing the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. This underscores the importance of N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea and similar molecules in medicinal chemistry as they offer a structural motif for designing new drugs targeting various biological targets, including enzymes like urease, kinases, and epigenetic enzymes (Kosikowska & Berlicki, 2011); (Jagtap et al., 2017).
Nitrogen Metabolism and Agricultural Applications
In agriculture, the metabolism and regulation of urea are crucial for the efficient use of nitrogen fertilizers. Compounds that can influence urea breakdown, such as N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea, could have significant implications for enhancing nitrogen use efficiency and reducing environmental pollution from fertilizer runoff. The ability to control urease activity in the soil could potentially minimize nitrogen losses through ammonia volatilization, thereby improving the sustainability of agricultural practices. Research into the mechanisms of urea metabolism in ruminants and the role of microbial urease offers insights into how modifications at the molecular level could influence broader ecological systems and nutrient cycles (Jin et al., 2018).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCSDOJFFRLSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324593 | |
| Record name | 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea | |
CAS RN |
423154-67-0 | |
| Record name | 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




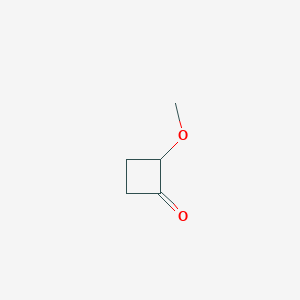
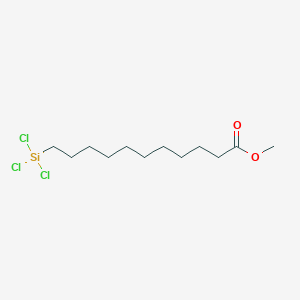
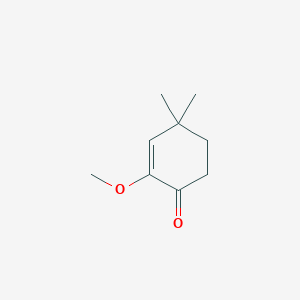
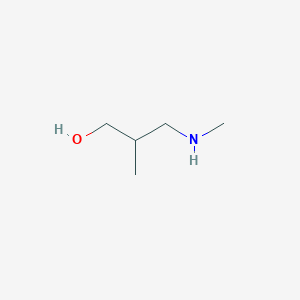




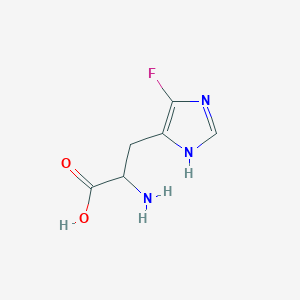

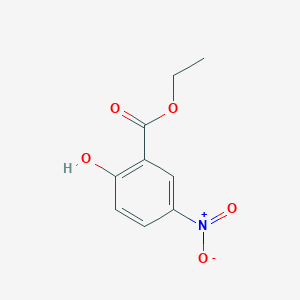
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)
